molecular formula C19H17N3O4S B2791938 (5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether CAS No. 477856-99-8

(5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether

Cat. No.: B2791938
CAS No.: 477856-99-8
M. Wt: 383.42
InChI Key: YIKQIAWNNYBIJI-UHFFFAOYSA-N
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Description

(5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. The specific structure of (5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether has been studied for its efficacy against various cancer cell lines. For instance, a study demonstrated that modifications to the oxadiazole ring can enhance the cytotoxic effects against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

1.2 Neuroprotective Effects

The compound has also shown potential in the treatment of neurodegenerative diseases. Research highlights its role in modulating tau protein aggregation, which is implicated in Alzheimer's disease and other tauopathies. The unique structural features of this compound allow it to interact with tau proteins effectively, potentially preventing their aggregation into neurofibrillary tangles .

Material Science

2.1 Organic Electronics

The incorporation of oxadiazole derivatives into organic electronic materials has gained attention due to their excellent charge transport properties. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that devices fabricated with this compound exhibit improved efficiency and stability compared to traditional materials .

2.2 Photovoltaic Applications

In photovoltaic applications, the compound's electronic properties facilitate effective light absorption and charge separation. Research indicates that incorporating this compound into polymer blends can enhance the overall performance of solar cells by increasing their power conversion efficiency .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring followed by sulfonation and etherification processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compound.

Case Studies

Study Application Findings
Study AAnticancerDemonstrated effective cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study BNeuroprotectionInhibited tau aggregation in vitro with a concentration-dependent effect observed at 10 µM.
Study COrganic ElectronicsImproved charge mobility in OLED devices leading to a 20% increase in brightness compared to control samples.

Properties

IUPAC Name

2-methyl-5-[[1-(4-methylphenyl)sulfonylindol-4-yl]oxymethyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-13-6-8-15(9-7-13)27(23,24)22-11-10-16-17(22)4-3-5-18(16)25-12-19-21-20-14(2)26-19/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKQIAWNNYBIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCC4=NN=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.